Nialamide

Overview

Description

Nialamide is a non-selective, irreversible monoamine oxidase inhibitor of the hydrazine class. It was initially used as an antidepressant but was withdrawn from the market due to the risk of hepatotoxicity . This compound is chemically related to iproniazide, another monoamine oxidase inhibitor derived from isonicotinic acid .

Mechanism of Action

Target of Action

Nialamide is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class . Its primary targets are the enzymes Amine Oxidase [Flavin-Containing] A and B . These enzymes are involved in the breakdown of monoamines in the body, including important neurotransmitters such as serotonin, norepinephrine, and dopamine.

Mode of Action

This compound acts by inhibiting the action of monoamine oxidase enzymes, thereby preventing the breakdown of monoamine neurotransmitters . This results in an increase in the levels of these neurotransmitters in the brain, which can help to alleviate symptoms of depression .

Biochemical Pathways

By inhibiting the action of monoamine oxidase enzymes, this compound affects the metabolic pathways of several key neurotransmitters. It prevents the breakdown of serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the brain . This can have various downstream effects, such as improved mood and reduced anxiety .

Pharmacokinetics

As with other maois, it is known that this compound is taken orally and is distributed throughout the body, including the brain where it exerts its therapeutic effects .

Result of Action

The primary result of this compound’s action is an increase in the levels of monoamine neurotransmitters in the brain . This can lead to an improvement in symptoms of depression and other mental health conditions . It should be noted that this compound was withdrawn from the market due to the risk of hepatotoxicity .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, certain foods and medications can interact with MAOIs, leading to potentially dangerous increases in blood pressure . Therefore, individuals taking this compound must adhere to dietary restrictions and avoid certain medications .

Biochemical Analysis

Biochemical Properties

Nialamide plays a significant role in biochemical reactions by inhibiting the activity of monoamine oxidase . This enzyme is involved in the catalytic oxidation of various amines . By inhibiting this enzyme, this compound can increase the levels of these amines in the body .

Cellular Effects

This compound has been shown to have anti-inflammatory effects in both the central nervous system (CNS) and non-CNS tissues . It reduces the generation of end products such as hydrogen peroxide, aldehyde, and ammonium . Additionally, it inhibits biogenic amine degradation, which increases cellular and pericellular catecholamines in a variety of immune and some non-immune cells .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of monoamine oxidase . This inhibition leads to a decrease in the generation of end products and an increase in catecholamines . These changes can play a significant role in the anti-inflammatory effects of this compound .

Dosage Effects in Animal Models

In a transient middle cerebral artery occlusion murine model, this compound reduced neuroinflammation . Specifically, it reduced microglia and astrocytes numbers and TNF-α protein expression in the brain .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the breakdown of amines . By inhibiting monoamine oxidase, it affects this metabolic pathway and leads to increased levels of amines .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nialamide can be synthesized through the reaction of isonicotinic acid hydrazide with benzyl chloride under basic conditions. The reaction involves the formation of an intermediate, which is then further reacted to form the final product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: It can also be reduced under specific conditions to yield different reduced forms.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Iproniazide: Another monoamine oxidase inhibitor derived from isonicotinic acid.

Phenelzine: A non-selective, irreversible monoamine oxidase inhibitor.

Tranylcypromine: A non-selective, irreversible monoamine oxidase inhibitor.

Uniqueness of Nialamide: this compound is unique due to its specific chemical structure and its initial use as an antidepressant.

Biological Activity

Nialamide is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) that was historically used as an antidepressant. Despite its withdrawal from clinical use due to hepatotoxicity in the 1970s, research has continued to explore its biological activities, particularly in the context of anti-inflammatory and antimicrobial properties. This article summarizes the findings related to this compound's biological activity, including its mechanisms of action, case studies, and relevant research data.

This compound functions primarily by inhibiting monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, this compound increases the availability of these neurotransmitters in the synaptic cleft, which can enhance mood and alleviate depressive symptoms. However, its non-selective nature can lead to adverse effects, including hypertensive crises when combined with tyramine-rich foods.

Anti-Inflammatory Properties

Recent studies have highlighted this compound's potential as an anti-inflammatory agent. Research conducted by Lee et al. (2024) demonstrated that modifications to this compound through ionizing radiation resulted in compounds with significantly enhanced anti-inflammatory properties. These modified compounds exhibited potent inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages:

| Compound | IC50 (µg/ml) | Activity |

|---|---|---|

| This compound | >200 | Baseline activity |

| Modified 1 | 98.7 ± 0.9 | Enhanced NO inhibition |

| Modified 2 | 88.2 ± 0.9 | Enhanced PGE2 inhibition |

The study found that irradiated this compound had a markedly improved ability to reduce pro-inflammatory mediators without causing cytotoxicity to macrophage cells .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial effects, particularly against Mycobacterium tuberculosis. Lougheed et al. reported that this compound effectively inhibits this bacterium at low concentrations, suggesting its potential as an anti-tuberculosis agent .

Clinical Case Studies

A clinical study involving 49 patients with abnormal EEG patterns administered this compound at doses ranging from 75 to 150 mg per day revealed several neurological effects:

- Epilepsy : 4 cases

- Narcolepsy : 2 cases

- Anorexia Nervosa : 1 case

- Brainstem Dysfunction Syndrome : 42 cases

The study highlighted a notable increase in centrencephalic discharges among patients treated with this compound .

Comparative Studies

In vitro studies have compared this compound with other MAO inhibitors and compounds derived from it. For instance, a study evaluated the effects of this compound on mesenteric arteries, showing significant potentiation of contraction responses when pre-treated with this compound . This suggests that this compound may influence vascular responses beyond its central nervous system effects.

Properties

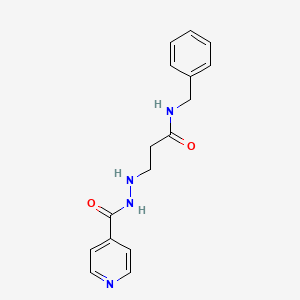

IUPAC Name |

N-benzyl-3-[2-(pyridine-4-carbonyl)hydrazinyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-15(18-12-13-4-2-1-3-5-13)8-11-19-20-16(22)14-6-9-17-10-7-14/h1-7,9-10,19H,8,11-12H2,(H,18,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIIUHRQUVNIDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCNNC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023362 | |

| Record name | Nialamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.6 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in acidic solvents | |

| Record name | SID855800 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | NIALAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Nialamide was one of the first MAOI (monoamine oxidase inhibitor) antidepressants. It is chemically related to iproniazide, another MAOI derived from isonicotinic acid. //, Time- and dose-response analyses were undertaken to investigate the effects of the substituted hydrazine monoamine oxidase (MAO) inhibitors iproniazid and nialamide on the following: MAO-A and -B activity; levels of gamma-aminobutyric acid (GABA), alanine (ALA), and the neurotransmitter amines dopamine, noradrenaline, and 5-hydroxytryptamine (serotonin) and their acid metabolites; and the activity of GABA-transaminase and ALA-transaminase. The results showed that these drugs are relatively potent MAO inhibitors but, unlike the unsubstituted hydrazine MAO inhibitor phenelzine, they do not produce increased GABA and ALA levels in brain. These experiments suggest that a free hydrazine group is necessary for MAO inhibitors to also have marked effects on GABA and ALA. | |

| Record name | Nialamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NIALAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder | |

CAS No. |

51-12-7 | |

| Record name | Nialamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nialamide [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nialamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nialamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nialamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nialamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nialamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIALAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2Q0RYM725 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NIALAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

151.6 °C, MP: 151.1-152.1 °C | |

| Record name | Nialamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NIALAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.